Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate basic properties
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate basic properties
An In-Depth Technical Guide to the Physicochemical Properties of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Executive Summary
This document provides a comprehensive technical analysis of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate, a molecule of significant interest in the field of medicinal chemistry and synthetic organic chemistry. Primarily functioning as a synthetic intermediate, its properties are dictated by the interplay of a lipophilic 1-arylcyclobutanamine core and a benzyl carbamate (Cbz) protecting group. This guide elucidates its molecular structure, core physicochemical properties with a detailed examination of its non-basic character, and its context within synthetic strategies. By explaining the causality behind its properties and providing robust experimental protocols for their validation, this paper serves as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and manipulation of complex molecular entities.
Introduction
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (CAS No. 1403483-75-9) is a carbamate derivative built upon a 1-(4-fluorophenyl)cyclobutanamine scaffold.[1][2][3] While not an active pharmaceutical ingredient itself, its structure is indicative of its role as a critical intermediate in the synthesis of more complex target molecules. The cyclobutane motif is a fascinating structural element in drug design, offering a rigid, three-dimensional scaffold that can orient substituents in precise vectors.[4]
The defining feature of this molecule is the benzyl carbamate (Cbz or Z group) functionality. In organic synthesis, the Cbz group is one of the most classical and widely utilized protecting groups for primary and secondary amines.[5][6] It effectively masks the nucleophilicity and basicity of the parent amine, 1-(4-fluorophenyl)cyclobutanamine, allowing for selective chemical transformations on other parts of a molecule. Understanding the fundamental properties of this Cbz-protected intermediate—particularly its lipophilicity and the electronic nature of the carbamate nitrogen—is paramount for its efficient handling, purification, and successful use in multi-step synthetic campaigns.
This guide will dissect the core properties of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate, moving beyond simple data presentation to explain the underlying chemical principles.
Molecular Structure and Identification
The compound is unequivocally identified by its unique structural and molecular identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 1403483-75-9 | [1][2][3][7] |
| Molecular Formula | C18H18FNO2 | [1][3] |
| Molecular Weight | 299.34 g/mol | [1][2][3] |
| IUPAC Name | benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate | [1][2] |
| Canonical SMILES | O=C(NC1(C2=CC=C(F)C=C2)CCC1)OCC1=CC=CC=C1 | [1] |
| InChI Key | JTYTXASPXHGVMP-UHFFFAOYSA-N | [1][2] |
The structure consists of three primary components:
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A 4-fluorophenyl group , which imparts significant lipophilicity and can engage in various aromatic interactions.
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A cyclobutane ring , providing a rigid, non-planar spacer.
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A benzyl carbamate moiety , which dictates the molecule's reactivity at the nitrogen center.
Core Physicochemical Properties
The utility of a synthetic intermediate is largely governed by its physical properties, which influence reaction conditions, solvent selection, and purification strategies.
| Property | Predicted/Typical Value | Implication | Source(s) |
| LogP (Octanol/Water) | 4.238 | High Lipophilicity, Low Aqueous Solubility | [1] |
| Purity | ≥98% | Suitable for most synthetic applications | [1][2] |
| Hydrogen Bond Donors | 1 | [1] | |
| Hydrogen Bond Acceptors | 2 | [1] |
Lipophilicity and Solubility
The calculated LogP value of approximately 4.24 indicates that the molecule is highly lipophilic.[1] This characteristic is a direct consequence of its molecular structure, which is dominated by two aromatic rings (phenyl and benzyl) and a hydrocarbon cyclobutane scaffold. The polar carbamate group is insufficient to counteract the hydrophobicity of the larger structure.
Causality: This high lipophilicity dictates that the compound will exhibit poor solubility in aqueous media and high solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. This property is critical for selecting appropriate solvent systems for reactions and chromatographic purification, where normal-phase silica gel chromatography would be the method of choice.
Basicity Analysis: The Non-Basic Nature of the Carbamate Nitrogen
A common misconception is to assume the nitrogen atom in a carbamate retains the basicity of its parent amine. In reality, the carbamate nitrogen is essentially non-basic under typical laboratory conditions.
Mechanistic Explanation: The lack of basicity is due to amide resonance. The lone pair of electrons on the nitrogen atom is not localized and available for protonation. Instead, it is delocalized through conjugation with the adjacent carbonyl group's pi-system.[8] This delocalization creates significant double-bond character in the C-N bond and places partial negative charge on the oxygen atom. This resonance stabilization, which would be lost upon protonation of the nitrogen, is the fundamental reason for the carbamate's non-basic nature.
Caption: Carbamate resonance delocalizes the nitrogen lone pair.
This electronic feature stands in stark contrast to the precursor amine, 1-(4-fluorophenyl)cyclobutanamine, which would be expected to have a pKa (of its conjugate acid) in the range of 9-10, typical for a primary amine. The installation of the Cbz group effectively quenches this basicity, a primary objective of using it as a protecting group.
Synthesis and Reactivity Context
Plausible Synthetic Pathway
The synthesis of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is logically achieved in a two-stage process starting from commercially available precursors.
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Formation of the Amine Core: The precursor, 1-(4-fluorophenyl)cyclobutanamine, can be synthesized via a Grignard reaction between a 4-fluorophenylmagnesium halide and cyclobutanone, followed by a reductive amination or other amine-forming sequence.[9]
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Amine Protection: The resulting primary amine is then protected using benzyl chloroformate (Cbz-Cl) in the presence of a mild base (e.g., NaHCO₃ or triethylamine) to neutralize the HCl byproduct, yielding the final carbamate product.[5]
Caption: Proposed two-stage synthesis workflow.
Key Reactivity: Cbz Deprotection
The primary chemical utility of this molecule lies in the lability of the Cbz group. Its removal regenerates the free primary amine, which can then participate in subsequent reactions (e.g., amide couplings, alkylations). The most common and effective method for Cbz deprotection is catalytic hydrogenation.
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Reaction: C₁₈H₁₈FNO₂ + H₂ (gas) --(Pd/C catalyst)--> C₁₀H₁₂FN (amine) + Toluene + CO₂
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Mechanism: The benzyl C-O bond is susceptible to hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, this bond is cleaved, leading to the collapse of the carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide. Toluene is formed as a byproduct.
Experimental Protocols for Property Validation
To maintain scientific integrity, predicted properties must be verifiable. The following protocols outline standard methodologies for confirming the lipophilicity and non-basic nature of the title compound.
Protocol: Experimental Determination of LogP (Shake-Flask HPLC Method)
This protocol provides a self-validating system for measuring the octanol-water partition coefficient.
-
Preparation of Solutions:
-
Prepare a stock solution of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate at ~1 mg/mL in octanol.
-
Prepare a series of calibration standards of the compound in acetonitrile (or a suitable mobile phase) ranging from 1 µg/mL to 100 µg/mL.
-
-
Partitioning:
-
In a separatory funnel, combine 10 mL of the octanol stock solution with 10 mL of HPLC-grade water.
-
Seal the funnel and shake vigorously for 5 minutes to ensure thorough mixing and partitioning.
-
Allow the funnel to stand undisturbed for at least 2 hours for complete phase separation.
-
-
Sampling:
-
Carefully collect a sample from the aqueous (bottom) layer and the octanol (top) layer.
-
Dilute the octanol sample by a factor of 100 with acetonitrile to bring it within the calibration range. The aqueous sample can typically be injected directly.
-
-
HPLC Analysis:
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration.
-
Inject the prepared aqueous and diluted octanol samples onto a C18 reverse-phase HPLC column.
-
Using the calibration curve, determine the concentration of the compound in the aqueous phase (C_water) and the original octanol phase (C_octanol).
-
-
Calculation:
-
Calculate LogP using the formula: LogP = log10(C_octanol / C_water).
-
Causality Check: The result should be a positive value, likely between 3.5 and 5.0, confirming high lipophilicity.
-
Protocol: Basicity Assessment via Potentiometric Titration
This protocol is designed to experimentally confirm the non-basic nature of the carbamate nitrogen. The expected outcome is a failure to find a titration endpoint, which validates the hypothesis.
-
Sample Preparation:
-
Accurately weigh ~50-100 mg of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate and dissolve it in 50 mL of a suitable solvent. A mixed solvent system like 50:50 methanol:water or acetonitrile:water may be required due to the compound's low water solubility.
-
As a positive control, prepare a separate solution of a known base with a similar molecular weight, such as benzylamine.
-
-
Titration Setup:
-
Use an automated potentiometric titrator equipped with a calibrated pH electrode suitable for the chosen solvent system.
-
Use a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant.
-
-
Titration Procedure:
-
Begin titrating the sample solution with the 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.01 mL).
-
Record the pH (or millivolts) after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
For the positive control (benzylamine), a clear inflection point will be observed, indicating the equivalence point from which the pKa can be calculated.
-
For the Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate sample, the titration curve is expected to be flat, showing no discernible inflection point. This lack of an endpoint demonstrates that the carbamate nitrogen is not being protonated by the strong acid under these conditions.
-
Trustworthiness: This negative result is a powerful experimental confirmation of the non-basic character predicted by resonance theory.
-
Conclusion
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a highly lipophilic, non-basic specialty chemical whose properties are perfectly tailored for its role as a Cbz-protected synthetic intermediate. Its high lipophilicity necessitates the use of organic solvents for reactions and purification, while the non-basic nature of its carbamate nitrogen—a direct result of amide resonance—allows for chemical manipulations at other molecular sites without interference from the amine. The strategic value of this compound lies in the reliable cleavage of the Cbz group to unmask the reactive 1-(4-fluorophenyl)cyclobutanamine core at the desired stage of a synthetic sequence. The experimental protocols detailed herein provide a robust framework for validating these foundational properties, ensuring its effective and predictable application in research and development.
References
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Tradeindia, Benzyl N-[1-(4-Fluorophenyl)Cyclobutyl]Carbamate - Cas No: 1403483-75-9, [Link]
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Grokipedia, Benzyl carbamate, [Link]
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Wikipedia, Benzyl carbamate, [Link]
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P&S Chemicals, Product information, 1-(4-Fluorophenyl)cyclobutanamine, [Link]
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ACS Publications, Organic Carbamates in Drug Design and Medicinal Chemistry, [Link]
-
ScholarWorks, studies toward the stereocontrolled synthesis of cyclobutane derivatives, [Link]
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